2-((4-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This derivative features two critical substituents: a 4-nitrobenzylthio group at position 2 and a 4-(trifluoromethoxy)phenyl group at position 3. The nitro group (electron-withdrawing) and trifluoromethoxy moiety (lipophilic and electron-withdrawing) are strategically placed to modulate electronic properties, solubility, and target binding affinity.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4S2/c21-20(22,23)30-15-7-5-13(6-8-15)25-18(27)17-16(9-10-31-17)24-19(25)32-11-12-1-3-14(4-2-12)26(28)29/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLPVRKTSXZSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological significance, and research findings associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of thienopyrimidine frameworks. The detailed synthetic pathway often utilizes various reagents and conditions to achieve the desired structure. For instance, the use of trifluoromethyl groups and thioether linkages has been critical in enhancing biological activity.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. A study demonstrated that similar compounds inhibited the proliferation of various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cells. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .
Antimicrobial Activity
Compounds within this class have shown promising antibacterial and antifungal properties. For example, derivatives have been tested against several pathogens, demonstrating effectiveness with minimal inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL. This suggests a potential for development as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thienopyrimidines have been linked to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that these compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a potential therapeutic role in inflammatory diseases .
Case Studies
- Case Study on Antitumor Activity : A recent study evaluated the compound's effect on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
- Clinical Evaluation : Preliminary clinical trials assessing the safety and efficacy of similar thienopyrimidine compounds have shown favorable outcomes, with manageable side effects reported in patients.
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents on the benzylthio and phenyl groups, which significantly influence their physicochemical and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
*Estimated based on structural similarity to ’s compound.
Key Observations:
The 4-(trifluoromethoxy)phenyl group, shared with the compound in , increases lipophilicity and metabolic stability compared to 4-ethoxyphenyl ().
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~509.5 g/mol) suggests lower aqueous solubility than the 3-fluorobenzyl analog (454.5 g/mol).
- The 4-methylbenzyl derivative (440.5 g/mol) may exhibit better solubility due to reduced steric hindrance.
Biological Implications :
- While explicit activity data are unavailable in the provided evidence, the nitro and trifluoromethoxy groups are associated with enhanced target affinity in kinase inhibitors and anti-inflammatory agents.
- The 4-ethoxyphenyl analog () may prioritize metabolic pathways differently due to its electron-donating ethoxy group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
